molecular formula C6H5BrN4 B1442695 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-47-7

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Numéro de catalogue: B1442695
Numéro CAS: 937047-47-7
Poids moléculaire: 213.03 g/mol
Clé InChI: UKQXPHHOTNGTKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a high-value heterocyclic compound featuring a unique bicyclic scaffold with a bromine substituent at the 5-position and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry and oncology research due to its potent and selective inhibitory activity against key enzymatic targets. It has been identified as a promising inhibitor of protein arginine methyltransferase 5 (PRMT5) , an enzyme involved in pivotal cellular processes such as gene expression, cell proliferation, and apoptosis. By disrupting the methylation activity of PRMT5, this compound can induce cancer cell death, presenting a potential therapeutic strategy for various cancers. Beyond PRMT5 inhibition, the pyrrolo[2,1-f][1,2,4]triazine core is recognized as a privileged scaffold in drug discovery, capable of mimicking purines and interacting with a wide array of kinase ATP-binding sites. This versatility has led to its incorporation into clinical-phase inhibitors targeting receptors like EGFR and VEGFR-2. The synthetic route to this compound can be adapted from traditional multi-step batch processes to more efficient continuous-flow synthesis , which enhances safety and throughput by managing exothermic and cryogenic reactions more effectively. As a key intermediate, this compound is intended strictly for research applications in drug development and biochemical profiling and is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQXPHHOTNGTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729360
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-47-7
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Route Summary

  • Starting material: Pyrrolo[2,1-f]triazin-4-amine.
  • Brominating agent: 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione.
  • Solvent: Dichloromethane (DCM).
  • Temperature: Cooling to -10 °C during bromination.
  • Reaction time: Approximately 4 hours.
  • Workup: Addition of sodium sulfite solution to quench excess brominating agent, followed by washing with water and brine, drying, and concentration.
  • Outcome: Mixture of 5,7-dibromo and 5-bromo derivatives in a 2:1 ratio.
  • Selective debromination: Treatment of the mixture with n-butyl lithium at -60 °C in tetrahydrofuran (THF) to selectively remove bromine at position 7, yielding predominantly 5-bromopyrrolo[2,1-f]triazin-4-amine.

Reaction Insights

  • Position 7 is more reactive due to higher electron density, leading to predominant dibromination.
  • The lithium-bromine exchange step is crucial to achieve regioselective monosubstitution at position 5.
  • TLC and LC/MS monitoring ensure reaction control and endpoint determination.

Yield and Purity

  • The 7-bromo compound can be isolated with a 77% yield after chromatographic purification.
  • The final 5-bromo product is obtained in high purity after lithium-bromine exchange and aqueous workup.

Table: Batch Bromination and Debromination Conditions

Step Reagents/Conditions Temperature Time Outcome/Yield
Bromination Pyrrolo[2,1-f]triazin-4-amine + 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in DCM -10 °C 4 h 5,7-dibromo + 5-bromo (2:1)
Debromination (Li-Br exchange) n-Butyl lithium in THF -60 °C Monitored by TLC/LC-MS Predominantly 5-bromo product

Source: Asian Journal of Chemistry, 2014

Alternative Preparation via Multi-step Synthesis of Brominated Intermediate

A patent discloses a multi-step synthetic route to a related brominated compound, 7-bromopyrrolo[2,1-f]thiazin-4-amine, which shares structural similarity and synthetic strategies with 5-bromopyrrolo[2,1-f]triazin-4-amine. This method can inform preparation strategies for the target compound.

Key Steps in the Patent Method

  • Synthesis of intermediate I: Reaction of tert-butyl carbazate with 2,5-dimethoxytetrahydrofuran under acidic conditions to form 1-Boc-1-aminopyrrole.
  • Formation of intermediate II: Reaction of intermediate I with methanesulfonic acid isocyanate to yield 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.
  • Deamination: Acidic removal of Boc group to give 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (intermediate III).
  • Ring closure: Reaction of intermediate III with formamidine acetate under inert atmosphere and heating to form 4-aminopyrrolo[2,1-f]triazine (intermediate IV).
  • Bromination: Reaction of intermediate IV with brominating reagent at low temperature (-15 °C to -10 °C) to yield the brominated final product.

Process Details and Yields

  • Bromination is performed by slow addition of brominating reagent dissolved in solvent to the cooled intermediate IV solution.
  • Post-reaction workup includes sodium sulfite quenching, filtration, washing with sodium carbonate solution, drying, and concentration.
  • Final product obtained as a white solid with high purity and yield (example: 1450 g from 1000 g intermediate IV).

Table: Multi-step Synthesis Conditions

Step Reagents/Conditions Temperature Time Product/Notes
Intermediate I tert-butyl carbazate + 2,5-dimethoxytetrahydrofuran + 2N HCl Up to 80 °C 10 h 1-Boc-1-aminopyrrole
Intermediate II Intermediate I + methanesulfonic acid isocyanate Room temp Not specified 1-Boc-1-amino-1H-pyrrole-2-carbonitrile
Intermediate III Acidic deprotection (HCl, TFA, or gaseous HCl) Room temp Not specified 1-amino-1H-pyrrole-2-carbonitrile hydrochloride
Intermediate IV Intermediate III + formamidine acetate + K2CO3, inert atmosphere 78 °C 15 h 4-aminopyrrolo[2,1-f]triazine
Bromination Intermediate IV + brominating reagent in solvent, slow addition -15 to -10 °C 45 min 7-bromopyrrolo[2,1-f]thiazin-4-amine

Source: CN Patent CN110845502A, 2019

Continuous-Flow Synthesis Approach

A recent advancement involves the continuous-flow synthesis of the brominated nucleobase unit structurally related to 5-bromopyrrolo[2,1-f]triazin-4-amine, specifically 7-bromopyrrolo[2,1-f]triazin-4-amine, which shares synthetic challenges and can be adapted for 5-bromo derivatives.

Process Highlights

  • Five-step continuous-flow synthesis starting from pyrrole, a cheap and widely available raw material.
  • Integration of hazardous and highly exothermic reactions such as Vilsmeier-Haack formylation, N-amination, oxidation, and low-temperature bromination into a streamlined flow system.
  • Total residence time: 79 minutes, significantly shorter than batch processes (>26.5 hours).
  • Isolated yield of the brominated nucleobase unit: 14.1% under optimized conditions.
  • Process advantages: enhanced safety, scalability, environmental sustainability, and efficiency.

Technical Features

  • Use of dedicated equipment and inline separation units for continuous processing.
  • Precise temperature control, especially for low-temperature bromination.
  • Effective handling of unstable intermediates and highly exothermic steps.

Source: Engineering (English), 2023

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Batch bromination + Li-Br exchange Classical method, regioselective debromination High purity, well-established Multi-step, low regioselectivity in bromination step
Multi-step synthesis via intermediates Stepwise synthesis from protected pyrrole derivatives High yield, scalable, fewer byproducts Longer synthesis time, multiple purification steps
Continuous-flow synthesis Integrated, fast, safe, environmentally friendly Short reaction time, scalable, safer Requires specialized equipment, moderate yield

Analyse Des Réactions Chimiques

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution: Typical reagents include nucleophiles like amines (NH₃) or thiols (R-SH) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially altering the triazine ring.

    Reduction Products: Reduced forms, possibly affecting the bromine atom or the triazine ring.

Applications De Recherche Scientifique

Chemistry: 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel chemical entities with potential therapeutic applications .

Biology and Medicine: The compound is of particular interest in medicinal chemistry for its potential antiviral properties. It has been studied as a key intermediate in the synthesis of antiviral drugs, including those targeting RNA viruses .

Industry: In the pharmaceutical industry, this compound is utilized in the development of new drug candidates. Its unique structure allows for the exploration of various biological activities and the optimization of pharmacokinetic properties .

Mécanisme D'action

The mechanism of action of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is primarily related to its role as a building block in antiviral drug synthesis. The compound itself may not exhibit significant biological activity, but its derivatives can target viral enzymes or proteins, inhibiting viral replication. The exact molecular targets and pathways depend on the specific derivative and its intended therapeutic use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Molecular Weight (g/mol) Key Applications Synthetic Yield Biological Activity
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Br (C5), NH₂ (C4) 213.03 Intermediate for remdesivir, VEGFR-2 inhibitors 63–81% Antiviral, antiproliferative
Pyrrolo[2,1-f][1,2,4]triazin-4-amine (parent) NH₂ (C4) 134.14 Nucleobase in C-nucleosides 70–90% Antiproliferative (IC₅₀: 2–10 μM)
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine I (C7), NH₂ (C4) 261.04 Cross-coupling precursor >90% Not reported
N-(4-(Methylsulfonyl)phenyl)-pyrrolo-triazin-4-amine SO₂CH₃-Ph (C4), NH₂ (C4) 289.2 PI5P4Kγ inhibitor (brain-penetrant) 63% IC₅₀: <100 nM
5-Isopropyl-6-(oxadiazolyl)-pyrrolo-triazin-4-amine Isopropyl (C5), oxadiazole (C6) 342.3 VEGFR-2 inhibitor Not reported IC₅₀: 1–10 nM
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (C5), NH₂ (C2) 213.03 Kinase inhibitor scaffolds Not reported Not reported

Key Comparisons

Halogen Substitution (Br vs. I):

  • The bromo derivative (213.03 g/mol) is lighter and less sterically hindered than the iodo analog (261.04 g/mol). Bromine’s moderate electronegativity balances reactivity and stability, whereas iodine’s bulkiness may hinder certain coupling reactions .
  • In remdesivir synthesis, 7-bromo and 7-iodo derivatives are interchangeable, but brominated intermediates are preferred for cost and handling .

Biological Activity:

  • The parent compound (pyrrolo-triazin-4-amine) exhibits antiproliferative activity against cancer cells (IC₅₀: 2–10 μM) , while bromination at C5 enhances selectivity for viral polymerase inhibition (e.g., remdesivir) .
  • N-(4-(Methylsulfonyl)phenyl)-pyrrolo-triazin-4-amine shows potent PI5P4Kγ inhibition (IC₅₀ <100 nM), attributed to the sulfonyl group’s hydrogen-bonding capacity .

Synthetic Accessibility: 5-Bromopyrrolo-triazin-4-amine is synthesized via continuous flow chemistry with 81.8% assay yield, offering scalability advantages over batch methods . 7-Iodo derivatives require harsh iodination conditions (e.g., I₂/HNO₃), whereas bromination uses milder reagents like NBS .

Commercial Viability:

  • 5-Bromopyrrolo-triazin-4-amine is commercially available (95% purity, ~¥144/100 mg), though supply chain disruptions have led to discontinuations . Triazolo-pyridine analogs (e.g., 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) are less explored but offer alternative kinase-targeting scaffolds .

Research Findings and Trends

  • Antiviral Applications: 5-Bromopyrrolo-triazin-4-amine is critical in remdesivir synthesis, where its bromine enables efficient ribose attachment via nucleophilic substitution .
  • Anticancer Potential: Derivatives with sulfonyl or oxadiazole groups exhibit nanomolar IC₅₀ values, highlighting the scaffold’s versatility .
  • Synthetic Innovations: Continuous flow methods reduce reaction times from days to hours, improving yield and purity (>99%) .

Activité Biologique

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its significant biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine core. Its molecular formula is C6H5BrN4, and it is characterized by the following structural properties:

  • Molecular Weight: 200.03 g/mol
  • CAS Number: 937047-47-7
  • IUPAC Name: this compound

The primary biological activity of this compound is attributed to its interaction with the kinase family of enzymes. It acts as an inhibitor of specific kinases involved in various signaling pathways:

  • Target Enzymes: Protein arginine methyltransferase 5 (PRMT5) and other kinases.
  • Mode of Action: The compound binds to the active sites of these enzymes, inhibiting their phosphorylation activity. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival.

Biochemical Pathways Affected

The compound's inhibition of kinase activity leads to significant alterations in several biochemical pathways:

  • Cell Signaling: Modulation of pathways involved in cell growth and apoptosis.
  • Gene Expression: Changes in gene expression patterns due to altered kinase activity can impact cellular metabolism.

Cellular Effects

Research indicates that this compound exhibits profound effects on various cell types:

  • Cancer Cell Lines: Studies show that the compound can induce apoptosis in cancer cells by disrupting kinase signaling pathways.
Cell LineEffect Observed
A549 (Lung Cancer)Apoptosis induction
MCF7 (Breast Cancer)Growth inhibition
HeLa (Cervical Cancer)Cell cycle arrest

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study reported that this compound effectively inhibited PRMT5 activity in various cancer cell lines, leading to decreased cell viability and increased apoptosis rates .
  • Antiviral Applications : The compound has been investigated as a potential intermediate in the synthesis of antiviral agents targeting RNA viruses .
  • Pharmaceutical Development : Its unique structure allows for exploration in developing new drug candidates aimed at treating various diseases .

Q & A

Q. Table 1: Batch vs. Flow Synthesis Comparison

ParameterBatch MethodFlow Method
Total Reaction Time>26.5 h79 min
ThroughputLow2.96 g·h⁻¹
Regioselectivity (Bromination)63–84%>90% (optimized)
Hazard ManagementChallengingImproved safety

What are the key challenges in achieving regioselective bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine?

Answer:
Bromination at the C7 position is critical for antiviral activity. Initial batch methods using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) resulted in over-bromination or low regioselectivity (63–84%). Flow systems with N-bromosuccinimide (NBS) in cryogenic THF (-20°C) improve selectivity (>90%) by minimizing side reactions. Solvent choice (e.g., dichloroethane vs. THF) and stoichiometric control are pivotal to avoid di- or tri-brominated byproducts .

How can researchers characterize and validate the purity of this compound?

Answer:

  • HPLC-MS : Preparatory HPLC (gradient elution with MeCN/H₂O + 0.1% NH₃) coupled with ESI+ mass spectrometry confirms molecular weight (e.g., m/z 289.1 for derivatives) .
  • NMR : ¹H/¹³C NMR identifies positional isomers; characteristic signals include δ 7.2–7.8 ppm for aromatic protons and δ 160–165 ppm for triazine carbons .
  • X-ray Crystallography : Validates planar heterocyclic structure and bromine positioning .

What strategies enhance the pharmacological activity of pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Substituents at C7 (Br, I) improve kinase inhibition (e.g., PI3Kδ IC₅₀ = 2 nM). Piperazine or sulfonyl groups at C2 enhance blood-brain barrier penetration .
  • Prodrug Design : Phosphoramidate prodrugs (e.g., Remdesivir) increase intracellular uptake and metabolic activation .

Q. Table 2: Bioactivity of Key Derivatives

DerivativeTargetIC₅₀/EC₅₀Application
7-Bromo (Remdesivir core)SARS-CoV-2 RdRp0.069 µMAntiviral
N-(4-(Methylsulfonyl)phenyl)PI5P4Kγ0.046 µMCancer Therapy
5-Isopropyl-oxadiazoleVEGFR-20.8 nMAngiogenesis Inhibition

How do solvent and catalyst systems influence the cyclization of N-aminopyrrole intermediates?

Answer:
Cyclization of N-aminopyrrole with formamidine acetate (FAA) requires polar aprotic solvents (e.g., ethanol) and K₂CO₃ as a base. Batch reactions at 85°C for 10 hours achieve full conversion but risk decomposition. Flow systems using immobilized K₂CO₃ in ethanol reduce reaction time to 2 hours and improve yield by 20% .

What synthetic routes exist for generating novel pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

Answer:

  • Multi-Step Synthesis : Start with pyrrole → Vilsmeier–Haack formylation → N-amination → cyclization → halogenation .
  • Cross-Coupling : Suzuki-Miyaura coupling of 7-iodo derivatives with boronic acids introduces aryl/heteroaryl groups .
  • Late-Stage Functionalization : Palladium-catalyzed C–H activation for introducing sulfonamide or piperazine moieties .

What safety precautions are recommended for handling this compound?

Answer:

  • Storage : Inert atmosphere (N₂), desiccated at -20°C to prevent hydrolysis .
  • Handling : Use fume hoods for bromination steps; avoid skin contact with DBDMH or NBS .
  • Waste Disposal : Segregate halogenated byproducts for professional hazardous waste treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.